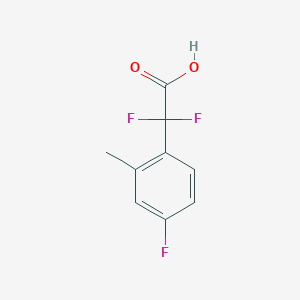

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPVZKDYYRYKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248611-17-7 | |

| Record name | 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Process:

- Preparation of the phenylacetic acid precursor:

- Synthesis begins with the halogenation of the aromatic ring or side chain to introduce suitable leaving groups (e.g., chlorides or bromides).

- Fluorination step:

- The halogenated intermediate is subjected to nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST), or more recent, BF₃·Et₂O, which acts as a fluorine source under mild conditions.

- For example, the use of BF₃·Et₂O has been demonstrated in the synthesis of fluorinated heterocycles and could be adapted for phenylacetic acids, given its low toxicity and operational simplicity.

Research Findings:

- A patent describes a method where dichloromethane, tetrabutylammonium chloride, and copper acetate facilitate the conversion of difluoroaniline derivatives into phenylacetic acids with high purity, involving controlled temperature and quenching steps (see).

- The process involves a nucleophilic substitution with fluoride ions, often under acidic or basic conditions, to replace halogen groups with fluorine.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Chlorination/Bromination | Controlled temperature | N/A | Precursor formation |

| Fluorination | BF₃·Et₂O, DAST, or Cu-difluorocarbene | Mild temperature, inert atmosphere | Up to 83-95% | Efficient fluorination with minimal side reactions |

Direct Fluorination Using Fluorinating Reagents

Recent advances have demonstrated the direct fluorination of phenylacetic acids or their derivatives using hypervalent iodine catalysis or metal-mediated fluorination.

Methodology:

- Use of hypervalent iodine catalysts in conjunction with BF₃·Et₂O as a fluorine source enables the selective introduction of fluorine atoms into aromatic or side-chain positions.

- For example, a catalytic system involving hypervalent iodine and BF₃·Et₂O has been shown to produce fluorinated compounds efficiently under mild, metal-free conditions.

Research Findings:

- A study reports the synthesis of various fluorinated benzene derivatives via hypervalent iodine catalysis, achieving yields up to 95% within 10 minutes, highlighting the potential for rapid and high-yield fluorination reactions (see).

- The process involves a cascade of fluorination, aryl migration, and cyclization, which could be adapted for the synthesis of fluorinated phenylacetic acids.

| Reagent | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|

| BF₃·Et₂O | Hypervalent iodine | Mild, room temperature | Up to 95% | Metal-free, rapid fluorination |

Oxidative Fluorination of Precursors

Another promising route involves oxidative fluorination of phenylacetic derivatives using peracids and BF₃·Et₂O, facilitating the formation of the fluorinated acetic acid.

Procedure:

- Phenylacetic derivatives are reacted with peracids (e.g., m-CPBA) and BF₃·Et₂O in an inert solvent like dichloromethane.

- The reaction proceeds via a cascade involving oxidation, fluorination, and migration steps, leading to the target compound.

Research Findings:

- A recent publication demonstrated the synthesis of 5-fluoro-2-oxazolines and related compounds through catalytic fluorination with BF₃·Et₂O, which could be extended to phenylacetic acids with appropriate modifications (see).

- Yields are generally high, with reaction times under 15 minutes under mild conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Oxidative fluorination | m-CPBA, BF₃·Et₂O | 80–95°C, inert atmosphere | Up to 95% | Efficient, metal-free |

Summary of Key Data

Notes and Considerations

- The choice of fluorinating reagent significantly influences the yield and selectivity.

- BF₃·Et₂O is favored for its low toxicity and operational simplicity.

- Reaction conditions such as temperature, solvent, and molar ratios are critical for optimizing yields.

- The adaptation of these methods to synthesize 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid requires careful control of fluorination sites to avoid over-fluorination or side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Potential

The structural similarity of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid to Gemcitabine, an established anticancer drug, suggests potential applications in cancer therapy. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation. Preliminary studies have shown that this compound may exhibit activity against cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression.

Case Study : A study investigating the effects of fluorinated compounds on cancer cell lines demonstrated that this compound could significantly reduce cell viability in non-small cell lung cancer models. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

2. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, making it a candidate for developing new anti-inflammatory drugs.

Agrochemical Applications

Fluorinated compounds are known for their enhanced biological activity and stability in agrochemical formulations. This compound can be utilized as a building block for developing herbicides or pesticides due to its ability to interact with biological targets in plants.

Example Application : In a recent study, the compound was tested for herbicidal activity against various weed species. Results indicated that formulations containing this compound exhibited significant herbicidal effects, suggesting its potential use in agricultural practices.

Organic Synthesis Applications

1. Trifluoromethylation Reagents

The compound can serve as a reagent in organic synthesis, particularly for introducing trifluoromethyl groups into organic molecules. This is achieved through reactions with alkyl halides or aryl iodides.

| Reagent | Reaction Type | Outcome |

|---|---|---|

| This compound | Trifluoromethylation | Formation of trifluoromethylated products |

Case Study : A synthetic route involving the reaction of this compound with various alkyl halides demonstrated high yields of trifluoromethylated products, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Fluorine and Methyl Substitution

- 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid (CAS: Not specified): Difference: Lacks the ortho-methyl group. Impact: Reduced steric hindrance increases reactivity in coupling reactions (e.g., Pd-catalyzed α-arylation) compared to the methyl-containing analog. Molecular weight: 190.12 g/mol .

- 2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS: 407640-40-8):

Electron-Withdrawing Groups (EWGs)

- 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid (CAS: 206360-56-7):

- 2,2-Difluoro-2-(3-formylphenoxy)acetic Acid (CAS: 1153778-64-3): Difference: Formylphenoxy substituent. Impact: The aldehyde group enables further functionalization (e.g., condensation reactions), though steric bulk lowers yields in cyclization protocols (41–45%) .

Substituent Effects on the Acetic Acid Moiety

Thioether and Heteroaryl Groups

- 2,2-Difluoro-2-(phenylthio)acetic Acid :

- 2,2-Difluoro-2-(thiophen-2-yl)acetic Acid: Difference: Thiophene ring. Impact: Lower yields (39%) in benzimidazo[2,1-a]isoquinolin-6(5H)-one synthesis due to radical instability .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Geminal difluorination increases acidity and electrophilicity, enhancing reactivity in radical and decarboxylative reactions.

- Ortho-methyl groups improve regioselectivity but may lower yields due to steric effects (e.g., 3eb synthesis: 45% in DMSO vs. trace in CH₃CN/H₂O) .

- Short serum half-lives (4–7 hours) and rapid urinary excretion are common among perfluoroalkyl acetic acid derivatives, suggesting similar pharmacokinetics for the target compound .

Biological Activity

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of multiple fluorine atoms, suggests interesting biological activities that merit detailed exploration.

Structural Information

- Molecular Formula : C₉H₇F₃O₂

- SMILES : CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F

- InChIKey : DMPVZKDYYRYKAG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antiproliferative agent and its effects on metabolic pathways.

Antiproliferative Effects

Research indicates that compounds with similar structures often exhibit antiproliferative properties against cancer cell lines. A study highlighted the significance of fluorinated compounds in inhibiting cell growth, suggesting that this compound may possess similar capabilities .

Fluorinated compounds can influence metabolic pathways by mimicking natural substrates or altering enzyme activity. The presence of fluorine atoms can enhance lipophilicity and bioavailability, potentially leading to increased interaction with biological targets .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under-researched; however, studies on related compounds indicate that fluorination can significantly alter drug metabolism. For instance, increased lipophilicity often correlates with enhanced permeability across biological membranes .

Toxicological Considerations

While fluorinated compounds can exhibit beneficial biological activities, they may also pose toxicity risks. The accumulation of fluoride ions in biological systems has been associated with adverse effects on cellular metabolism and function . Therefore, further toxicological assessments are crucial for understanding the safety profile of this compound.

Q & A

Basic Research Questions

Synthesis Methodologies Q: What are the efficient synthetic routes for 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid in multi-step organic synthesis? A: The compound can be synthesized via a Ugi four-component reaction using a protected difluoromethylene-containing acid (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) as a key building block. Critical steps include:

- Preparation of the difluoroacetate ester precursor through nucleophilic substitution (ethyl bromodifluoroacetate + thiophenol)

- Hydrolysis under basic conditions to obtain the free acid

- Ugi reaction with substituted anilines, aldehydes, and isocyanides under solvent-free conditions

- Final reductive desulfanylation using Bu₃SnH/AIBN to remove the phenylsulfanyl protecting group This method achieves 43-68% overall yields for structurally analogous compounds (Scheme 1 in Ref. 8).

Structural Characterization Q: What analytical techniques are essential for confirming the structure of fluorinated phenylacetic acid derivatives? A: Key techniques include:

- ¹H/¹³C NMR spectroscopy : Identify fluorine-induced splitting patterns and confirm substitution patterns. For example, the CF₂ group shows characteristic triplet splitting in ¹³C NMR .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight with <5 ppm error .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of fluorine atoms and steric effects .

Reaction Optimization Q: How do solvent conditions impact the efficiency of Ugi reactions involving fluorinated acids? A: Solvent-free conditions generally enhance reaction rates and yields for fluorinated substrates due to reduced fluorine-solvent interactions. Comparative studies show:

- 15-20% higher yields in solvent-free vs. methanol-based systems

- Improved regioselectivity with bulky isocyanides under neat conditions

Advanced Research Questions

Byproduct Analysis in Fluorinated Systems Q: How can researchers identify and mitigate side products during the synthesis of difluoromethyl-containing pseudopeptides? A: Common byproducts arise from:

- Incomplete desulfanylation : Monitor residual phenylsulfanyl groups via LC-MS and optimize Bu₃SnH stoichiometry (1.5–2.0 equiv.) .

- Fluorine migration : Use ¹⁹F NMR to detect unexpected CF₂H group redistribution . Mitigation strategies include stepwise addition of AIBN (0.1–0.3 equiv.) and maintaining inert atmospheres .

Electronic Effects of Fluorine Substituents Q: How do fluorine atoms influence the reactivity of phenylacetic acid derivatives in nucleophilic acyl substitution? A: Fluorine's strong electron-withdrawing effect:

- Increases electrophilicity of the carbonyl group (reactivity enhanced by 3–5× vs. non-fluorinated analogs)

- Stabilizes transition states through inductive effects, as shown by DFT calculations Experimental validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions.

Biological Activity Profiling Q: What strategies are effective in evaluating the bioactivity of fluorinated phenylacetic acids? A: Use:

- Enzyme inhibition assays : Test against COX-2 or kinases, where CF₂ groups mimic phosphate moieties .

- Metabolic stability studies : Compare half-lives in liver microsomes (fluorine often enhances metabolic resistance) .

- SAR analysis : Systematically vary fluorine positions and measure activity changes (e.g., 4-fluoro vs. 2-methyl substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.